molecular formula C21H34O B12679696 1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol CAS No. 73526-35-9

1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol

Cat. No.: B12679696
CAS No.: 73526-35-9
M. Wt: 302.5 g/mol
InChI Key: UCPLXKGSKHNLFC-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indane core substituted with tetramethyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol typically involves the alkylation of indan-5-ol with 1,1,3,3-tetramethylbutyl groups. This process can be achieved through Friedel-Crafts alkylation, where indan-5-ol reacts with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or alkanes.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetramethyl groups provide steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethylbutylphenol: Similar in structure but lacks the indane core.

    1,1,3,3-Tetramethylcyclohexanol: Similar in having tetramethyl groups but differs in the cyclohexane ring structure.

    1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains tetramethyl groups but has a siloxane backbone.

Uniqueness

1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol is unique due to its indane core, which imparts specific chemical and physical properties. The combination of the indane core with tetramethyl groups enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

73526-35-9

Molecular Formula

C21H34O

Molecular Weight

302.5 g/mol

IUPAC Name

1,1,3,3-tetramethyl-6-(2,4,4-trimethylpentan-2-yl)-2H-inden-5-ol

InChI

InChI=1S/C21H34O/c1-18(2,3)12-19(4,5)16-10-14-15(11-17(16)22)21(8,9)13-20(14,6)7/h10-11,22H,12-13H2,1-9H3

InChI Key

UCPLXKGSKHNLFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC(=C(C=C21)C(C)(C)CC(C)(C)C)O)(C)C)C

Origin of Product

United States

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